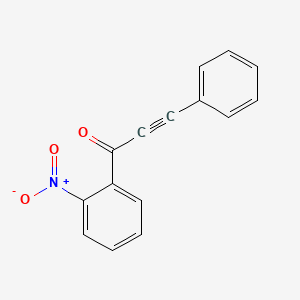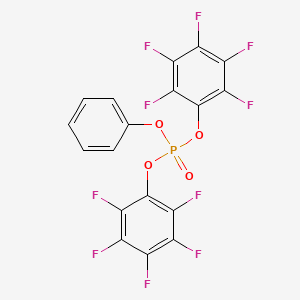
Phosphoric acid, bis(pentafluorophenyl) phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, bis(pentafluorophenyl) phenyl ester: is a chemical compound with the molecular formula C18H5F10O4P and a molecular weight of 506.19 g/mol . This compound is known for its unique structure, which includes two pentafluorophenyl groups and one phenyl group attached to a phosphoric acid ester. It is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, bis(pentafluorophenyl) phenyl ester can be synthesized through the reaction of phosphoric acid with pentafluorophenol and phenol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under controlled conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process may include the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, bis(pentafluorophenyl) phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Phosphoric acid, pentafluorophenol, and phenol.
Scientific Research Applications
Phosphoric acid, bis(pentafluorophenyl) phenyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of phosphoric acid, bis(pentafluorophenyl) phenyl ester involves its ability to form stable ester bonds with various nucleophiles. The compound can react with primary amines, alcohols, and other nucleophiles to form substituted products. The presence of pentafluorophenyl groups enhances the reactivity of the ester, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
- Phosphoric acid, bis(pentafluorophenyl) methyl ester
- Phosphoric acid, bis(pentafluorophenyl) ethyl ester
- Phosphoric acid, bis(pentafluorophenyl) propyl ester
Uniqueness: Phosphoric acid, bis(pentafluorophenyl) phenyl ester is unique due to the presence of both pentafluorophenyl and phenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C18H5F10O4P |
|---|---|
Molecular Weight |
506.2 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl) phenyl phosphate |
InChI |
InChI=1S/C18H5F10O4P/c19-7-9(21)13(25)17(14(26)10(7)22)31-33(29,30-6-4-2-1-3-5-6)32-18-15(27)11(23)8(20)12(24)16(18)28/h1-5H |
InChI Key |
QGGSSFMIXKESPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=C(C(=C(C(=C2F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
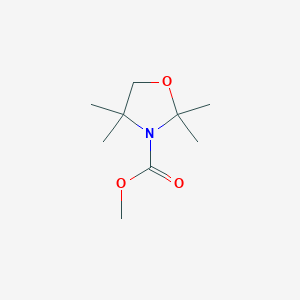

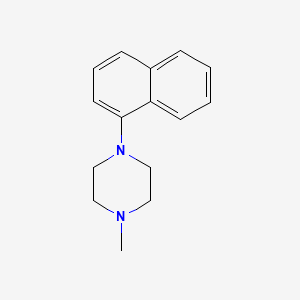
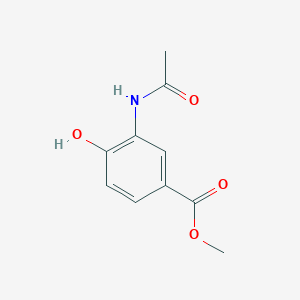

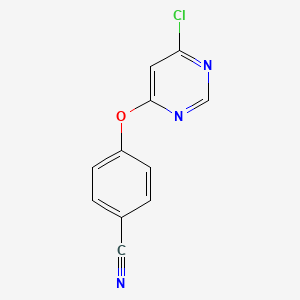

![S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate](/img/structure/B14134126.png)
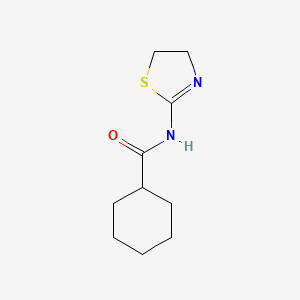
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine](/img/structure/B14134139.png)
